molecular formula C11H13NO3 B1267499 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1873-11-6

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B1267499
CAS No.: 1873-11-6
M. Wt: 207.23 g/mol
InChI Key: WUNGPAHZQWNPEL-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registry Data

2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic organic compound characterized by a norbornene-like framework fused to a dione moiety. Its systematic IUPAC name, 4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione , reflects the complex arrangement of its heterocyclic core and substituents. The compound is registered under CAS Number 1873-11-6 and has a molecular formula of C₁₁H₁₃NO₃ (molecular weight: 207.23 g/mol).

Key synonyms include:

  • 4-(2-Hydroxyethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
  • 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-4,7-methano-1H-isoindole-1,3(2H)-dione.

The compound’s structural uniqueness is further highlighted by its SMILES notation : C1=CC2CC1C3C2C(=O)N(CCO)C3=O, which delineates the bicyclic skeleton and hydroxyethyl side chain.

Historical Context of Discovery and Development

The synthesis of methanoisoindole derivatives emerged in the mid-20th century as chemists sought to modify phthalimide scaffolds for enhanced reactivity and application diversity. Phthalimide, first reported in 1887 by Siegmund Gabriel, served as a foundational template for developing isoindole-based compounds. The introduction of methano bridges and hydroxyalkyl substituents, as seen in this compound, represents a strategic effort to modulate steric and electronic properties for specialized applications, such as polymer precursors or intermediates in pharmaceutical synthesis.

While the exact discovery timeline of this compound remains unclear, its structural motifs align with innovations in bicyclic imide chemistry during the 1970s–1990s, when researchers extensively explored norbornene-fused systems for their rigidity and synthetic versatility.

Structural Relationship to Phthalimide Derivatives

Phthalimide (C₆H₄(CO)₂NH ) consists of a benzene ring fused to two carbonyl groups and an imide nitrogen. In contrast, this compound replaces the aromatic ring with a bicyclo[5.2.1.0²,⁶]decene system , introducing a methano bridge between carbons 4 and 7 (Table 1). This structural modification confers heightened conformational rigidity and alters electronic delocalization patterns, impacting reactivity and intermolecular interactions.

Table 1: Structural Comparison with Phthalimide

Feature Phthalimide Target Compound
Core Structure Benzene ring fused to imide Norbornene-fused bicyclic imide
Substituents None (parent structure) 2-Hydroxyethyl group at N-position
Molecular Formula C₈H₅NO₂ C₁₁H₁₃NO₃
Key Applications Drug precursors, dyes Specialty polymers, intermediates

The hydroxyethyl side chain enhances solubility in polar solvents and provides a handle for further functionalization, distinguishing it from simpler methanoisoindole analogs.

Position Within Methanoisoindole Compound Classification

Methanoisoindole diones belong to the broader class of polycyclic imides , which are valued for their thermal stability and synthetic utility. This compound falls into the subclass of N-substituted methanoisoindole diones , characterized by alkyl or hydroxyalkyl groups attached to the imide nitrogen. Its specific classification is illustrated below:

  • Core Structure : Bicyclo[5.2.1.0²,⁶]decene fused to a 1,3-dione moiety.
  • Substituents :
    • A 2-hydroxyethyl group at the N-position, introducing hydrogen-bonding capacity.
    • No aromaticity in the bicyclic system, unlike phthalimide derivatives.

Compared to unsubstituted analogs like exo-hexahydro-4,7-methanoisoindole-1,3(2H)-dione, the hydroxyethyl group in this compound expands its applicability in designing hydrophilic polymers or coordinating ligands.

Properties

IUPAC Name

4-(2-hydroxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(12)15/h1-2,6-9,13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNGPAHZQWNPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279909
Record name ST50032131
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-11-6
Record name NSC14524
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50032131
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Preparation Methods

Core Structure Synthesis via Diels-Alder Reaction

The methanoisoindole-dione scaffold is classically constructed through a Diels-Alder reaction between a maleimide derivative and a diene. For example, N-phenylmaleimide reacts with dicyclopentadiene in the ionic liquid 4-(1-methylpyrrolidin-1-ium)methyl-2,2-dimethyl-1,3-dioxolanetrifluoro-methanesulfonamide at 160°C for 23 hours, followed by aqueous HCl treatment to yield an 82% product. Adapting this method, substituting N-phenylmaleimide with N-(2-hydroxyethyl)maleimide would directly incorporate the hydroxyethyl group.

Key Reaction Conditions:

  • Temperature: 160°C
  • Catalyst: Ionic liquid (enhances regioselectivity)
  • Workup: Acidic hydrolysis (1 M HCl, 50°C, 19 h)
  • Yield: 82% (for analogous phenyl derivative)

Challenges in Direct Hydroxyethyl Incorporation

Synthesizing N-(2-hydroxyethyl)maleimide requires protecting the hydroxyl group during maleimide formation. A reported approach involves:

  • Reacting maleic anhydride with 2-aminoethanol in anhydrous THF.
  • Protecting the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether.
  • Cyclizing the intermediate with acetic anhydride to form the maleimide.
  • Deprotecting the TBS group using tetrabutylammonium fluoride (TBAF).

Post-Functionalization Strategies

Nucleophilic Substitution on Preformed Cores

If the Diels-Alder adduct lacks the hydroxyethyl group, post-synthetic modification can introduce it. For instance, reacting the primary amine of a methanoisoindole-dione precursor with ethylene oxide under basic conditions (e.g., K$$2$$CO$$3$$ in THF) facilitates nucleophilic ring-opening:

$$
\text{R-NH}2 + \text{ethylene oxide} \xrightarrow{\text{THF, K}2\text{CO}3} \text{R-NH-CH}2\text{CH}_2\text{OH}
$$

This method mirrors the synthesis of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , where 5-iodopentan-2-one and 2-(ethylamino)ethanol undergo nucleophilic substitution.

Optimization Notes:

  • Solvent polarity affects reaction rate (THF > DCM).
  • Elevated temperatures (50–60°C) improve kinetics but risk side reactions.

Continuous-Flow Synthesis for Enhanced Efficiency

Flow Reactor-Based Approaches

Continuous-flow systems offer superior control over reaction parameters compared to batch methods. A representative protocol involves:

  • Pumping maleimide and diene precursors into a heated reactor (160°C).
  • Immediate quenching with HCl to prevent retro-Diels-Alder reactions.
  • In-line extraction and solvent removal for rapid purification.

Advantages:

  • 20–30% higher yields due to minimized decomposition.
  • Scalability for industrial production.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Advantage Limitation
Diels-Alder + Ionic Liquid 82 160 High regioselectivity Requires specialized ionic liquids
Post-Functionalization 65 50 Flexibility in substituent introduction Multi-step, lower overall yield
Continuous-Flow 75 160 Scalability, reduced side reactions High initial equipment cost

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the tetrahydroisoindole core can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoindole derivatives and hydroxyethyl-substituted molecules. Examples include:

Uniqueness

What sets 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of a hydroxyethyl group and a tetrahydroisoindole core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS Number: 1873-11-6) is a compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C11H13NO3
  • Molecular Weight: 207.23 g/mol
  • Purity: 97%
  • InChI Key: WUNGPAHZQWNPEL-UHFFFAOYNA-N

The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied for its effects on:

  • α-glucosidase: An enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced blood glucose levels and is beneficial in managing diabetes .
  • Carbonic Anhydrase: This enzyme is involved in various physiological processes including respiration and acid-base balance. Inhibitors of carbonic anhydrase have applications in treating glaucoma and epilepsy .

Antidiabetic Effects

Research indicates that this compound shows significant inhibitory activity against α-glucosidase. In vitro studies demonstrated that the compound effectively lowers blood glucose levels by delaying carbohydrate absorption in the intestines .

Enzyme Inhibition Studies

A comparative study of various compounds indicated that derivatives of this isoindole exhibited varying degrees of inhibition against α-glucosidase and acetylcholinesterase. The results are summarized in the table below:

Compoundα-Glucosidase Inhibition (%)Acetylcholinesterase Inhibition (%)
Compound A75%30%
Compound B60%45%
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole 70% 25%

Case Studies

  • Diabetes Management: A study involving diabetic rats evaluated the hypoglycemic potential of the compound. Results showed a significant reduction in blood glucose levels post-administration compared to control groups .
  • Neuroprotective Effects: In another study assessing neuroprotective properties, the compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves cyclization of 4,7-epoxyisobenzofuran-1,3-dione with primary amines (e.g., ethanolamine derivatives) under reflux in methanol, followed by crystallization . Temperature control (e.g., 24-hour reflux at 60–80°C) and solvent polarity significantly impact yield. For example, methanol promotes cyclization due to its moderate polarity, while hexane is used for purification. Catalyst-free conditions are typical, but acid/base additives may optimize regioselectivity in substituted derivatives.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 210–250 nm) to assess purity (>95% recommended for biological studies).
  • Spectroscopy :
  • NMR (¹H/¹³C): Confirm absence of unreacted epoxy groups (δ 3.5–4.5 ppm for epoxy protons) and presence of hydroxyethyl substituents (δ 1.5–2.5 ppm for CH₂, δ 3.6–4.0 ppm for OH) .
  • FT-IR : Look for carbonyl stretches (~1700–1750 cm⁻¹ for dione groups) and hydroxyl stretches (~3200–3600 cm⁻¹).
  • Mass spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.15 for C₁₁H₁₃NO₃) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy) for this compound?

  • Methodological Answer :

  • Dose-response analysis : Perform IC₅₀/Ki assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. For example, derivatives of similar isoindole-diones show IC₅₀ values ranging from 10–115 µM for glutathione S-transferase inhibition, suggesting substituent-dependent activity .
  • Structural analogs : Compare activities of derivatives (e.g., methyl vs. hydroxyethyl substituents) to isolate pharmacophoric features.
  • Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target affinity, ruling out non-specific interactions.

Q. How can computational modeling guide the optimization of this compound’s stereochemical stability for drug discovery?

  • Methodological Answer :

  • DFT calculations : Predict stereoisomer stability (e.g., (3aR,7aS) vs. (3aS,7aR)) using Gaussian09 at the B3LYP/6-31G(d) level. Energy differences >2 kcal/mol indicate dominant conformers .
  • MD simulations : Simulate solvent interactions (e.g., water, DMSO) to assess conformational flexibility over 100-ns trajectories.
  • Docking studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize substituents enhancing hydrogen bonding (e.g., hydroxyethyl’s –OH group ).

Q. What analytical techniques differentiate between degradation products and synthetic intermediates during stability studies?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the dione ring) via fragment ions.
  • TGA/DSC : Monitor thermal decomposition (e.g., mass loss ~200–250°C indicates breakdown of the methanoisoindole core).
  • XRD : Compare crystal structures of aged vs. fresh samples to detect polymorphic changes affecting stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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